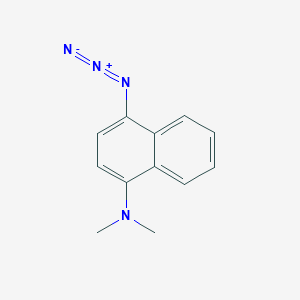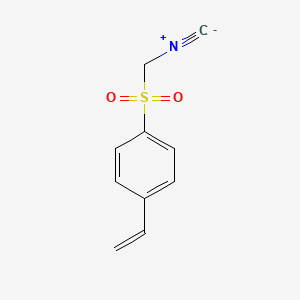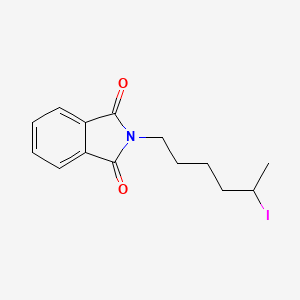
2-Iodoethyl carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodoethyl carbamate is an organic compound with the molecular formula C3H6INO2 It is a derivative of carbamic acid, where the hydrogen atom of the carbamic acid is replaced by a 2-iodoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Iodoethyl carbamate can be synthesized through various methods. One common approach involves the reaction of 2-iodoethanol with carbamoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired carbamate product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Iodoethyl carbamate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The iodine atom can be replaced by various nucleophiles, leading to the formation of different substituted carbamates.
Oxidation and reduction: The compound can undergo oxidation to form corresponding carbamate derivatives or reduction to yield simpler compounds.
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form carbamic acid and 2-iodoethanol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Substituted carbamates.
Oxidation: Oxidized carbamate derivatives.
Reduction: Reduced carbamate derivatives.
Aplicaciones Científicas De Investigación
2-Iodoethyl carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: This compound is used in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Iodoethyl carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl carbamate: A simpler carbamate with similar chemical properties.
Methyl carbamate: Another simple carbamate used in various applications.
tert-Butyl carbamate: A more complex carbamate with different reactivity and stability
Uniqueness
2-Iodoethyl carbamate is unique due to the presence of the iodine atom, which imparts distinct reactivity and allows for specific modifications in organic synthesis. This makes it a valuable compound for specialized applications in research and industry .
Propiedades
Número CAS |
94392-36-6 |
|---|---|
Fórmula molecular |
C3H6INO2 |
Peso molecular |
214.99 g/mol |
Nombre IUPAC |
2-iodoethyl carbamate |
InChI |
InChI=1S/C3H6INO2/c4-1-2-7-3(5)6/h1-2H2,(H2,5,6) |
Clave InChI |
UYCIUCIKUGYNBR-UHFFFAOYSA-N |
SMILES canónico |
C(CI)OC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{2-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-yl)amino]ethyl}acetamide](/img/structure/B14359120.png)
![Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14359131.png)
![[dichloro(cyano)methyl]-triphenylphosphanium;gold](/img/structure/B14359137.png)

![1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene](/img/structure/B14359140.png)
![4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate](/img/structure/B14359143.png)
![Bis[4-(chlorocarbonyl)phenyl] naphthalene-2,6-dicarboxylate](/img/structure/B14359144.png)
![Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate](/img/structure/B14359159.png)

![[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diethylphosphane)](/img/structure/B14359176.png)
![1-(4-Chlorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B14359186.png)
